molecular formula C22H23N5O B14966296 N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966296
M. Wt: 373.5 g/mol
InChI Key: QCOBNAQWGNYAHP-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 4-butylphenyl group at the N4-position and a 4-methoxyphenyl group at the N1-position of the pyrazolo[3,4-d]pyrimidine core. This scaffold is prominent in kinase inhibitor research due to its ability to modulate enzymatic activity through hydrophobic and hydrogen-bonding interactions .

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-(4-butylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5O/c1-3-4-5-16-6-8-17(9-7-16)26-21-20-14-25-27(22(20)24-15-23-21)18-10-12-19(28-2)13-11-18/h6-15H,3-5H2,1-2H3,(H,23,24,26)

InChI Key

QCOBNAQWGNYAHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Selectivity

The substituents on the pyrazolo[3,4-d]pyrimidine core critically influence target affinity and selectivity:

  • S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) : Exhibits potent activity against neuroblastoma (SK-N-BE(2) cells) with an IC50 of 5.74 ng/mL. The 4-fluorobenzyl and dichlorophenyl groups enhance lipophilicity and target binding, minimizing off-target effects .
  • Compound 1 (N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine) : The 4-methylpiperazine moiety improves solubility and CNS penetration, making it suitable for central nervous system targets .
  • Ibrutinib Intermediate (3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): The phenoxyphenyl and piperidine groups confer selectivity for Bruton’s tyrosine kinase (BTK), a key target in lymphoma therapy .

Key Insight : The butylphenyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., methyl in ), while the 4-methoxyphenyl group may stabilize π-π stacking with kinase domains .

Pharmacological and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target
Target Compound C24H25N5O* 399.5* 4-butylphenyl, 4-methoxyphenyl Kinases (inferred)
S29 C20H16Cl2FN5 416.3 4-fluorobenzyl, dichlorophenyl Neuroblastoma cells
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)... C18H13Cl2N5O 386.2 3,4-dichlorophenyl, 4-methoxyphenyl Not specified
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)... C16H17ClN6O 344.8 4-chlorobenzyl, 2-methoxyethyl Not specified

*Inferred based on structural similarity.

Physical Properties :

  • The dichlorophenyl analog () has a density of 1.47 g/cm³ and boiling point of 516.8°C, reflecting high stability due to halogenation .
  • The target compound’s butyl chain may lower melting point compared to chlorinated analogs, improving solubility in lipid-rich environments.

Selectivity and Toxicity

  • S29: Demonstrated negligible toxicity in neuroblastoma models at 2 μg doses, attributed to graphene oxide (GO) nanosheet delivery .
  • PKC Inhibitors (1NA-PP1, 2MB-PP1) : Bulky tert-butyl groups confer isoform selectivity, sparing wild-type PKC .
  • Compound 2a () : Methylthio and chlorophenyl substituents result in moderate cytotoxicity (IC50 ~10 μM in leukemia cells) .

Implications for Target Compound : The butylphenyl group may reduce off-target interactions compared to halogenated analogs, but in vivo toxicity data is needed.

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